molecular formula C6H9N3O2 B2450517 5-isopropyl-3-nitro-1H-pyrazole CAS No. 1543413-53-1

5-isopropyl-3-nitro-1H-pyrazole

Cat. No.: B2450517
CAS No.: 1543413-53-1
M. Wt: 155.157
InChI Key: YMAANIXRLSUFJY-UHFFFAOYSA-N
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Description

5-isopropyl-3-nitro-1H-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This specific compound is characterized by the presence of a nitro group at the 3-position and a propan-2-yl group at the 5-position of the pyrazole ring. It has a molecular weight of 155.2 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isopropyl-3-nitro-1H-pyrazole can be achieved through various methods. One common approach involves the reaction of hydrazines with 1,3-dielectrophilic nitriles. This pathway is efficient and straightforward, often resulting in high yields . Another method involves the treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-isopropyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Further oxidized nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-isopropyl-3-nitro-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-isopropyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species. These reactive species can interact with various cellular components, leading to biological effects. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

5-isopropyl-3-nitro-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-nitro-3-propan-2-yl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-4(2)5-3-6(8-7-5)9(10)11/h3-4H,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAANIXRLSUFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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